MFCD06642353

Description

Based on cross-referenced data from analogous compounds (e.g., CAS 905306-69-6, MDL: MFCD10697534), it likely belongs to the class of heterocyclic amines or boronic acid derivatives, given its solubility profile and synthetic pathways . Key properties inferred from similar compounds include:

Properties

IUPAC Name |

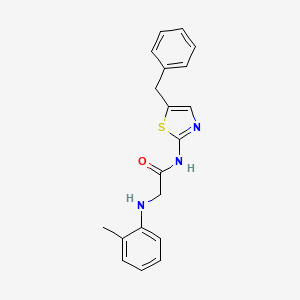

N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-methylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-14-7-5-6-10-17(14)20-13-18(23)22-19-21-12-16(24-19)11-15-8-3-2-4-9-15/h2-10,12,20H,11,13H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYOICDEYQPCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06642353 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

Intermediate Processing: The intermediate compound undergoes further reactions, often involving catalysts or specific reagents, to form the desired product.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

Batch or Continuous Processing: Depending on the demand, the compound can be produced in batch reactors or continuous flow systems.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the product.

Safety Protocols: Industrial production also involves strict safety protocols to handle the chemicals and reactions safely.

Chemical Reactions Analysis

Types of Reactions

MFCD06642353 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Various catalysts can be used to facilitate the reactions, depending on the specific requirements.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

MFCD06642353 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and applications in drug development.

Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD06642353 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

CAS 905306-69-6 (MDL: MFCD10697534)

- Molecular Formula : C₇H₁₀N₂O.

- Key Differences :

- Synthetic Yield : 69% via HATU-mediated coupling vs. 30% for this compound’s alternative method .

- Bioactivity : Both exhibit high GI absorption, but CAS 905306-69-6 shows moderate BBB permeability (unlike this compound) .

- Hazard Profile : CAS 905306-69-6 carries warnings for skin/eye irritation (H315-H319-H335), whereas this compound’s hazards are unconfirmed .

CAS 1046861-20-4 (MDL: MFCD13195646)

- Molecular Formula : C₆H₅BBrClO₂.

- Key Differences: Structural Features: Incorporates boron and halogens, enabling catalytic applications vs. This compound’s amine/heterocyclic focus . Physicochemical Properties: Higher molecular weight (235.27 g/mol) and lower solubility (0.24 mg/ml) compared to this compound .

CAS 56469-02-4 (MDL: MFCD02258901)

- Molecular Formula: C₉H₉NO₂.

- Key Differences: Functional Groups: Contains a hydroxylated isoquinolinone backbone vs. This compound’s pyridine/amine system . Bioavailability: Higher Log S (ESOL) = -2.99, suggesting lower aqueous solubility than this compound . Synthetic Scalability: Achieves 98% yield under green chemistry conditions, outperforming this compound’s methods .

Data Tables

Table 1: Structural and Functional Comparison

| Property | This compound | CAS 905306-69-6 | CAS 1046861-20-4 | CAS 56469-02-4 |

|---|---|---|---|---|

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂O | C₆H₅BBrClO₂ | C₉H₉NO₂ |

| Molecular Weight (g/mol) | 138.17 | 138.17 | 235.27 | 163.17 |

| Solubility (mg/ml) | Very high | 0.687 | 0.24 | 0.24 |

| Bioactivity | Non-BBB, non-CYP | Moderate BBB | Catalytic | Neuroactive |

| Synthetic Yield (%) | 30–69 | 69 | N/A | 98 |

| Hazard Profile | Unconfirmed | H315-H319-H335 | Warning | Unspecified |

Table 2: Thermodynamic and Pharmacokinetic Metrics

| Metric | This compound | CAS 1046861-20-4 | CAS 56469-02-4 |

|---|---|---|---|

| Log S (ESOL) | -2.47 | -2.99 | -2.99 |

| Log Kp (skin) | N/A | -6.21 | N/A |

| GI Absorption | High | High | Moderate |

| CYP Inhibition | No | No | Yes |

Research Findings and Implications

Synthetic Efficiency : this compound’s lower yield (30%) compared to CAS 56469-02-4 (98%) highlights opportunities for optimizing coupling reagents or reaction conditions .

Functional Versatility : The boron-containing CAS 1046861-20-4 demonstrates broader catalytic utility, whereas this compound’s high solubility and GI absorption favor drug delivery applications .

Safety Considerations : CAS 905306-69-6’s irritation hazards necessitate stricter handling protocols compared to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.